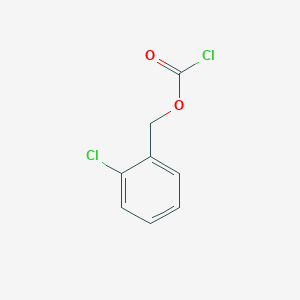

2-Chlorobenzyl chloroformate

Beschreibung

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds are molecules that contain at least one halogen atom—fluorine, chlorine, bromine, or iodine—covalently bonded to a carbon atom. wikipedia.org This class of compounds is vast and includes haloalkanes, haloalkenes, and haloaromatics. wikipedia.org The inclusion of a halogen atom can significantly alter the physical and chemical properties of an organic molecule, often enhancing its reactivity and biological activity. scbt.comrsc.org

2-Chlorobenzyl chloroformate is a member of this family, specifically an organochloride. Organochlorides are the most common type of organohalides used in industrial applications and organic synthesis. wikipedia.org The presence of chlorine atoms in this compound is crucial to its reactivity, particularly the electrophilic nature of the carbonyl carbon attached to the chlorine atom, making it susceptible to nucleophilic attack. smolecule.com Halogenated compounds are integral to many areas of chemistry, serving as intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. scbt.comthieme-connect.comsigmaaldrich.com

Significance as a Reagent in Organic Transformations

The primary application of this compound in organic synthesis is as a reagent for the introduction of the 2-chlorobenzyl (2-Cl-Cbz) protecting group, particularly for amines. smolecule.comcymitquimica.com Protecting groups are essential in multi-step organic syntheses to temporarily block a reactive functional group, preventing it from interfering with reactions occurring at other sites in the molecule. The 2-chlorobenzyl group offers specific advantages, including enhanced stability under certain conditions compared to the more common benzyl (B1604629) group. thieme-connect.comresearchgate.net

Its utility extends to various areas, including:

Peptide Synthesis: It serves as an efficient linker in the synthesis of peptides, reacting with amino acids to form protected derivatives. cymitquimica.com

Pharmaceutical Chemistry: The compound is used as a key intermediate in the synthesis of various pharmaceuticals. lookchem.com Notably, it is utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are investigated for treating diseases associated with this enzyme. lookchem.comchemicalbook.com

Chemical Intermediates: It acts as a building block for creating more complex organic molecules. smolecule.comchembk.com

The reactivity of this compound with nucleophiles like amines and alcohols to form carbamates and esters, respectively, underscores its importance as a versatile reagent. smolecule.com

Historical Development and Evolution of Chloroformate Chemistry

The broader field of chloroformate chemistry has its roots in the early 20th century. Chloroformates, as a class of compounds, are esters of the unstable chloroformic acid. wikipedia.orgwikipedia.org The development of these reagents revolutionized certain areas of organic synthesis.

A pivotal moment in chloroformate history was the work of Leonidas Zervas in the 1930s. wikipedia.org He introduced benzyl chloroformate for the creation of the benzyloxycarbonyl (Cbz or Z) protecting group for amines. This innovation formed the basis of the Bergmann-Zervas method for peptide synthesis, which was the dominant procedure for two decades. wikipedia.org This foundational work established the utility of chloroformates as indispensable tools for protecting amines in complex syntheses.

The chemistry of chloroformates has continued to evolve, with the development of various substituted benzyl chloroformates, such as this compound, to fine-tune the stability and cleavage conditions of the protecting groups. These advancements allow chemists to select the most appropriate protecting group for a specific synthetic strategy, enhancing the efficiency and selectivity of complex molecular constructions. thieme-connect.comresearchgate.net The synthesis of chloroformates itself typically involves the reaction of an alcohol with phosgene (B1210022), a method that has been in use for many years. wikipedia.orgnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCKNHYFOVQZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399023 | |

| Record name | 2-Chlorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39545-31-8 | |

| Record name | (2-Chlorophenyl)methyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39545-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorobenzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Chlorobenzyl Chloroformate

Established Synthetic Routes and Mechanistic Elucidation

The traditional and most direct method for synthesizing 2-chlorobenzyl chloroformate involves the reaction of 2-chlorobenzyl alcohol with a phosgene (B1210022) source. This section explores the classic phosgenation reaction and the use of alternative chlorinating agents.

Phosgenation of 2-Chlorobenzyl Alcohol

The most common laboratory and industrial synthesis of this compound involves the reaction of 2-chlorobenzyl alcohol with phosgene (COCl₂). wikipedia.org This reaction is analogous to the preparation of other benzyl (B1604629) chloroformates and proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism:

The synthesis is typically carried out by treating 2-chlorobenzyl alcohol with phosgene. wikipedia.org The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base (if present) or another alcohol molecule to yield the final product, this compound, and hydrochloric acid as a byproduct. To minimize the formation of the corresponding carbonate, an excess of phosgene is often employed. wikipedia.org

Reaction Scheme:

2-Chlorobenzyl alcohol reacts with phosgene to yield this compound and hydrochloric acid.

Alternative Chlorination Reagents and Reaction Conditions

Due to the high toxicity and hazardous nature of phosgene gas, safer alternatives have been developed and are widely used. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.gov

Triphosgene: A solid and therefore safer to handle alternative to phosgene, triphosgene can be used for the synthesis of chloroformates. google.com The reaction is often carried out in the presence of a base, such as pyridine (B92270), in a suitable solvent like dichloromethane (B109758). ucb.br The pyridine acts as a nucleophilic catalyst, reacting with triphosgene to form an activated intermediate, which is then attacked by the alcohol. nih.gov

Diphosgene: This liquid phosgene equivalent can also be employed for the synthesis of chloroformates.

The use of these reagents often requires careful control of reaction conditions, such as temperature and the stoichiometry of the reactants and base, to achieve high yields and selectivity. For instance, a study on the synthesis of allyl chlorides from Baylis-Hillman adducts using a triphosgene/pyridine system highlights the operational simplicity and excellent yields achievable with this reagent combination. ias.ac.in

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of chloroformate synthesis can be significantly enhanced through the use of various catalytic systems. This section explores the application of Lewis acid, transition metal, and organocatalytic approaches.

Lewis Acid Catalysis and Transition Metal Catalysis

Lewis Acid Catalysis:

Lewis acids can be employed to activate the alcohol or the chlorinating agent, facilitating the reaction. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the use of Lewis acids in related reactions is well-established. For instance, strong Lewis acids have been used in the deprotection of the benzyloxycarbonyl (Cbz) group, which is structurally related to this compound. wikipedia.org A facile route for the chlorination of alcohols has been demonstrated using aluminum chloride (AlCl₃) as a Lewis acid, which activates the hydroxyl group. scirp.org This suggests the potential for Lewis acid catalysis in the synthesis of this compound.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on palladium, have been investigated for carbonylation reactions to produce esters and amides. scholaris.ca Although direct transition metal-catalyzed synthesis of this compound from 2-chlorobenzyl alcohol and a carbonyl source is not a commonly reported method, related carbonylation reactions of benzylic halides have been explored. scholaris.ca For example, palladium-catalyzed carbonylation of aryl halides in aqueous micellar media has been shown to be effective for producing amides, thioesters, and carboxylic acids. acs.org Furthermore, iron pentacarbonyl has been used as a catalyst for the carbonylation of xylylene dihalides under phase-transfer conditions. koreascience.kr Ruthenium complexes have also been used in the hydrogenation of esters to alcohols, a reverse reaction to the formation of chloroformates, indicating the potential for these metals to catalyze the forward reaction under different conditions. chemicalbook.com

Organocatalytic Approaches

Organocatalysis offers a metal-free and often milder alternative for various organic transformations. While specific applications of organocatalysts for the direct synthesis of this compound are not widely reported, the principles of organocatalysis are relevant. For instance, amines are known to act as organocatalysts in reactions involving chloroformates. gla.ac.uk 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an organic base, has been used to catalyze the carbonylation of benzyl alcohols with carbon monoxide and sulfur to form S-methyl O-benzyl carbonothioates, which can then be chlorinated to benzyl chloroformates. researchgate.net This demonstrates the potential of organocatalysts to facilitate the formation of chloroformate precursors. The use of triethylamine (B128534) in conjunction with benzyl chloroformate for N-protection is another example of an amine-facilitated reaction. researchgate.net

Novel Synthetic Methodologies and Process Innovations

Recent research has focused on developing more sustainable and safer methods for the synthesis of chloroformates, moving away from hazardous reagents like phosgene and exploring innovative energy sources.

One of the most significant innovations is the photo-on-demand synthesis of chloroformates . This method utilizes chloroform (B151607) as both a solvent and a reagent. organic-chemistry.org By irradiating a chloroform solution containing an alcohol with UV light in the presence of oxygen, chloroformates can be generated in-situ. researchgate.netchemistryviews.org This process avoids the handling of toxic phosgene and has been successfully applied to the synthesis of various chloroformates, which can then be used in one-pot reactions to produce carbonates and carbamates. organic-chemistry.org This photochemical approach offers a safer, more convenient, and cost-effective alternative to traditional methods. kobe-u.ac.jp

Another area of innovation involves the use of flow chemistry . Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, especially for hazardous reactions like phosgenation. google.com The industrial production of chloroformates is increasingly moving towards continuous processes to enhance safety and efficiency. marketresearchintellect.com

Flow Chemistry Techniques for Continuous Synthesis

The synthesis of this compound, which is traditionally performed in batch reactors, involves the reaction of 2-chlorobenzyl alcohol with highly toxic and hazardous reagents like phosgene. smolecule.com The management of such hazardous materials, coupled with the exothermic nature of the reaction, presents significant safety and scalability challenges in batch processing. Flow chemistry, or continuous-flow synthesis, offers a robust solution to mitigate these issues by utilizing microreactors or packed-bed reactors. This methodology provides superior control over reaction parameters, enhances safety, and allows for efficient, automated production.

Although specific, dedicated studies on the continuous-flow synthesis of this compound are not extensively detailed in publicly available literature, the principles can be readily applied based on established flow syntheses of other chloroformates and reactions involving hazardous reagents. A conceptual continuous-flow process would involve pumping streams of 2-chlorobenzyl alcohol and a chlorinating agent into a T-mixer, where they combine before entering a heated reactor coil. The use of safer phosgene surrogates, such as triphosgene, is particularly amenable to flow processes. Triphosgene can be decomposed in-situ into phosgene within the flow reactor at elevated temperatures, minimizing the operator's exposure to the toxic gas. acs.org

The continuous nature of the process ensures that only small volumes of the reaction mixture are present at any given time, drastically reducing the risk associated with potential thermal runaways. Furthermore, parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields, improved purity, and minimized byproduct formation. beilstein-journals.org The output stream from the reactor would then pass through a back-pressure regulator to maintain the necessary pressure before continuous collection or telescoping directly into the next synthetic step. acs.org

| Parameter | Description | Typical Value/Condition | Rationale |

| Reagents | Stream 1: 2-Chlorobenzyl alcohol in an inert solvent (e.g., Toluene). Stream 2: Triphosgene in the same solvent. | 1.0 M solution | Ensures miscibility and controlled stoichiometry. Toluene (B28343) is a suitable high-boiling point solvent. google.com |

| Reactor Type | Perfluoroalkoxy (PFA) or stainless steel tubing coil. | 10-20 mL volume | PFA offers excellent chemical resistance, while stainless steel is ideal for high-pressure/temperature applications. acs.org |

| Mixing | T-mixer or static mixer. | - | Ensures rapid and efficient mixing of reagent streams prior to entering the heated zone. |

| Temperature | 100 - 150 °C | - | Facilitates the thermal decomposition of triphosgene to phosgene and drives the chloroformylation reaction. acs.org |

| Residence Time | 5 - 30 minutes | - | Optimized to ensure complete conversion while minimizing degradation or side reactions. acs.orgmdpi.com |

| Pressure | 5 - 10 bar | - | Maintained by a back-pressure regulator to keep reagents in the liquid phase above their atmospheric boiling points. |

| Work-up | Continuous liquid-liquid extraction or direct use in a subsequent step. | - | The product stream can be "telescoped" into another flow reactor for further derivatization, increasing overall process efficiency. |

This approach transforms a hazardous batch process into a safer, more efficient, and scalable continuous manufacturing operation, aligning with the principles of modern green chemistry.

Stereoselective Synthesis of Chiral Analogs (if applicable through further derivatization)

This compound is an achiral molecule and therefore cannot be synthesized stereoselectively itself. However, it is a valuable reagent for the derivatization of chiral molecules, enabling the synthesis and separation of their analogs. Its primary role in this context is as a derivatizing agent or as a tool for introducing a robust protecting group in a multi-step stereoselective synthesis. smolecule.comresearchgate.net

The derivatization of a racemic mixture of chiral compounds, such as amino acids or alcohols, with this compound yields a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention times) and can be separated using standard laboratory techniques like fractional crystallization or chromatography. Once separated, the chiral auxiliary (the 2-chlorobenzyloxycarbonyl group) can be cleaved to release the individual, enantiomerically pure compounds. This indirect method of chiral resolution is a powerful strategy when direct enantioselective synthesis is challenging. For instance, reacting racemic Baclofen with a chiral derivatizing agent based on (S)-naproxen has been used to separate its enantiomers via HPLC, a principle that applies to using this compound with a chiral substrate. akjournals.com

Furthermore, this compound is used to install the 2-chlorobenzyloxycarbonyl (Cbz-Cl) protecting group onto amine or hydroxyl functionalities. This protecting group exhibits greater stability towards certain Lewis acids compared to the standard benzyl (Bn) or benzyloxycarbonyl (Cbz) groups. researchgate.net This enhanced stability is crucial in complex, multi-step syntheses where specific acidic conditions are required for other transformations in the molecule. By protecting a reactive site, subsequent stereoselective reactions can be performed elsewhere on the molecular scaffold without affecting the protected group. Following the key stereoselective steps, the Cbz-Cl group can be removed under specific conditions to yield the final chiral product. This strategy has been employed in the total synthesis of natural products like Curvulone B. researchgate.net

| Chiral Substrate (Example) | Derivatizing Reagent | Resulting Analog (Diastereomers) | Purpose of Derivatization |

| (R/S)-Phenylalanine | This compound | (R)- and (S)-N-(2-chlorobenzyloxycarbonyl)phenylalanine | Formation of diastereomeric carbamates for subsequent separation by chromatography (chiral resolution). akjournals.comscience.gov |

| Racemic 1-Phenylethanol | This compound | Diastereomeric carbonates of 1-phenylethanol | Separation of enantiomeric alcohols. The resulting diastereomers can be separated, and the parent alcohol can be regenerated. |

| Chiral Amino Alcohol | This compound | N-Cbz-Cl protected amino alcohol | Protection of the amine functionality to allow for stereoselective modification of the alcohol or other parts of the molecule. renyi.hu |

| Prochiral Cyanohydrin | This compound | Derivatized cyanohydrin | Used as a stable intermediate in a multi-step synthesis where stereochemistry will be introduced in a later step. ekb.eg |

Chemical Reactivity and Mechanistic Investigations of 2 Chlorobenzyl Chloroformate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of chloroformates. The process typically involves a two-step mechanism: initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the substituted product. fishersci.se The presence of the 2-chloro substituent on the benzyl (B1604629) ring influences the reactivity through electronic and steric effects.

Kinetic and Thermodynamic Studies of Hydrolysis

The hydrolysis of 2-Chlorobenzyl chloroformate proceeds via nucleophilic attack by water, yielding 2-chlorobenzyl alcohol, carbon dioxide, and hydrochloric acid. nih.gov While specific kinetic data for the 2-chloro derivative are not extensively published, studies on the parent benzyl chloroformate and related compounds provide significant insight. The hydrolysis is generally slower than that of simple alkyl chloroformates like methyl or ethyl chloroformate. nih.gov

Kinetic isotope effect (KIE) studies are crucial in elucidating the mechanism. For the hydrolysis of benzyl chloroformate in a water-dioxane mixture, significant carbon-13 and chlorine-37 KIEs have been measured. These findings are consistent with an associative mechanism where the formation of the carbon-nucleophile (water) bond and the breaking of the carbon-chlorine bond occur in a concerted or stepwise (addition-elimination) fashion, rather than a dissociative S_N1-type pathway involving a distinct acylium cation intermediate. researchgate.net The electron-withdrawing nature of the ortho-chloro substituent in this compound is expected to increase the electrophilicity of the carbonyl carbon, likely accelerating the rate of nucleophilic attack compared to the unsubstituted benzyl chloroformate.

Interactive Data Table: Kinetic Isotope Effects in the Hydrolysis of Chloroformates

| Compound | Solvent System | Isotope Effect Type | Value | Implied Mechanism |

| Benzyl Chloroformate | 15-75% Dioxane/Water | k¹²/k¹³ | 1.034-1.039 researchgate.net | Associative |

| Benzyl Chloroformate | 25% Dioxane/Water | k³⁵/k³⁷ | 1.0088 researchgate.net | Associative |

| Ethyl Chloroformate | 0-75% Dioxane/Water | k¹²/k¹³ | 1.039-1.042 researchgate.net | Associative |

| Isopropyl Chloroformate | 25-75% Dioxane/Water | k¹²/k¹³ | 1.025-1.037 researchgate.net | Borderline/Dissociative |

Reactivity with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This compound reacts readily with alcohols and phenols in the presence of a base to form the corresponding mixed carbonate esters. wikipedia.org This reaction is a standard nucleophilic acyl substitution. The base is required to neutralize the hydrochloric acid byproduct. Kinetic studies on the related reaction of 2-chlorobenzyl chloride with sodium benzoate (B1203000) (an oxygen nucleophile) show that the esterification follows pseudo-first-order kinetics and is significantly enhanced by the presence of a catalyst. acs.orgresearchgate.netacs.org A similar kinetic profile is expected for the reaction of this compound with alcohols.

The general reaction is as follows: ClCO-OCH₂C₆H₄Cl + R'OH + Base → R'O-CO-OCH₂C₆H₄Cl + Base·HCl

Reactivity with Nitrogen Nucleophiles (e.g., Amines)

The reaction of this compound with primary and secondary amines is highly efficient and forms the basis of its most common application: the introduction of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. wikipedia.org The reaction yields stable carbamates and is typically performed under basic conditions to scavenge the generated HCl. wikipedia.org

Kinetic studies on the aminolysis of similar chloroformates, such as phenyl and 4-nitrophenyl chloroformates, reveal that the reactions are extremely fast. acs.org The rates are linearly dependent on the amine concentration and its basicity (pKa), as described by the Brønsted relationship, which indicates a mechanism where the rate-determining step is the nucleophilic attack of the amine to form a zwitterionic tetrahedral intermediate. acs.org Given the high electrophilicity of the chloroformate, its reaction with amines is among the fastest nucleophilic acyl substitution processes. mdpi.com

Interactive Data Table: Relative Reactivity of Amines with Methyl Chloroformate

| Amine | Nucleophilicity (n) | log k₂ (L·mol⁻¹·s⁻¹) |

| Aniline | 3.80 | 0.00 mdpi.com |

| Benzylamine | 5.70 | 2.50 mdpi.com |

| Morpholine | 7.20 | 4.80 mdpi.com |

| Piperidine | 8.35 | >6 mdpi.com |

Data for reactions in acetonitrile (B52724), illustrating the strong correlation between amine nucleophilicity and reaction rate.

Reactivity with Carbon Nucleophiles (e.g., Organometallics)

While less common, chloroformates can react with carbon-based nucleophiles. Direct reaction with highly reactive organometallics like Grignard reagents can be complex, often leading to low yields of the desired product. thieme-connect.com However, more chemoselective methods have been developed. An efficient protocol involves the use of organocopper reagents, prepared in situ from a Grignard reagent, cuprous bromide (CuBr), and lithium bromide (LiBr). organic-chemistry.orgthieme-connect.com This method allows for the cross-coupling of both alkyl and aryl chloroformates with a variety of Grignard reagents to produce esters in good yields. thieme-connect.comorganic-chemistry.orgthieme-connect.com This transformation effectively achieves a C1-carbon chain extension from the parent halide used to make the Grignard reagent. thieme-connect.com

Reaction Mechanism Studies (S_N1, S_N2, S_N3 Pathways in Chloroformates)

The solvolysis of chloroformates does not follow a single, universal mechanism but rather exists on a spectrum of pathways influenced by the substrate's structure and the solvent's properties. researchgate.netquora.com These pathways range from a dissociative, S_N1-like mechanism to an associative, S_N2 or addition-elimination (sometimes termed S_N3) mechanism. organic-chemistry.orgthieme-connect.comscbt.com

S_N1 (Dissociative): This pathway involves the rate-determining formation of an acylium cation intermediate (RO-C=O)⁺, which is then rapidly attacked by the nucleophile. This mechanism is favored by substrates that can form stable carbocations and by highly ionizing, non-nucleophilic solvents. researchgate.netnih.gov

S_N2 (Associative/Concerted): This pathway involves a single transition state where the nucleophile attacks the carbonyl carbon as the chloride leaving group departs.

Addition-Elimination (Associative/Stepwise): This is a common pathway for acyl compounds. It involves the formation of a discrete tetrahedral intermediate, and the rate can be determined by either the addition or the elimination step. For many chloroformates, the rate-determining step is the initial nucleophilic attack. researchgate.netnih.gov In solvolysis, this can be a termolecular process (often called S_N3) where one solvent molecule acts as the nucleophile and a second acts as a general base catalyst. acs.org

For benzyl chloroformate, kinetic evidence, including isotope effects, strongly points towards an associative mechanism (either concerted S_N2 or stepwise addition-elimination) in most solvent systems. researchgate.net Chloroformates are generally more prone to associative pathways than analogous acyl chlorides because the C-Cl bond is stronger and less likely to dissociate spontaneously. mdpi.com The solvolysis of this compound is therefore expected to proceed through an associative, addition-elimination channel, potentially catalyzed by a second solvent molecule.

Thermal Stability and Degradation Pathways

This compound is stable under recommended storage conditions, typically refrigerated and protected from moisture. scbt.com However, it is susceptible to degradation under certain conditions.

Thermal Decomposition: Upon heating, this compound undergoes thermal decomposition. Hazardous combustion products generated include carbon oxides (CO, CO₂), hydrogen chloride gas, and highly toxic phosgene (B1210022) (COCl₂). fishersci.sescbt.comfishersci.comscbt.com This decomposition underscores the need for careful handling at elevated temperatures.

Degradation via Hydrolysis: The primary non-thermal degradation pathway is hydrolysis, which occurs upon contact with water or moist air. wikipedia.org This reaction breaks the compound down into more stable components. The initial hydrolysis products are 2-chlorobenzyl alcohol, carbon dioxide, and hydrogen chloride. nih.gov

The resulting 2-chlorobenzyl alcohol can undergo further degradation, particularly through oxidation. researchgate.net Studies on the related compound 2-chlorobenzyl chloride have shown that its initial hydrolysis product, 2-chlorobenzyl alcohol, is subsequently oxidized to 2-chlorobenzaldehyde (B119727) and then further to 2-chlorobenzoic acid. quora.com A similar oxidative degradation pathway is expected for the alcohol produced from this compound hydrolysis.

Interactive Data Table: Degradation Products of this compound

| Degradation Process | Condition | Key Products |

| Thermal Decomposition | High Temperature / Combustion | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrogen Chloride (HCl), Phosgene (COCl₂) scbt.comscbt.com |

| Hydrolysis (Initial) | Presence of Water | 2-Chlorobenzyl alcohol, Carbon Dioxide (CO₂), Hydrogen Chloride (HCl) nih.gov |

| Oxidative Degradation | Post-hydrolysis, presence of oxidants | 2-Chlorobenzaldehyde, 2-Chlorobenzoic acid quora.comresearchgate.net |

Electrophilic Behavior and Reaction with π-Systems

The chemical reactivity of this compound is largely defined by its electrophilic nature. The molecule possesses two primary electrophilic centers: the carbonyl carbon of the chloroformate group and, to a lesser extent, the benzylic carbon. The carbonyl carbon is rendered significantly electrophilic by the strong electron-withdrawing effects of the adjacent oxygen atom and the highly electronegative chlorine atom. This inherent electrophilicity dictates its reaction pathways, particularly with electron-rich species such as π-systems found in aromatic and olefinic compounds.

The general mechanism for the reaction of chloroformates with nucleophiles involves the attack on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion. smolecule.com When reacting with π-systems, this compound can act as an acylating agent in reactions analogous to the Friedel-Crafts acylation. rsc.orgnih.gov These reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to activate the chloroformate, thereby increasing its electrophilicity to a level sufficient to overcome the aromaticity of the π-system. lumenlearning.comlumenlearning.com

The reaction proceeds via electrophilic aromatic substitution (EAS), where the activated chloroformate is attacked by the electron-rich aromatic ring. lumenlearning.com This initial attack forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. lumenlearning.com Aromaticity is subsequently restored through the deprotonation of the ring, yielding the substituted aromatic product. The presence of the 2-chloro substituent on the benzyl group is noteworthy. While the chlorine atom is an electron-withdrawing group, which can influence the stability of reaction intermediates, the entire 2-chlorobenzyloxycarbonyl moiety primarily functions to acylate the aromatic ring.

A significant application demonstrating the interaction of the 2-chlorobenzyl group with π-systems under electrophilic conditions is found in the total synthesis of natural products. In the synthesis of curvulone B, a 2-chlorobenzyl group was utilized as a protecting group. thieme-connect.comresearchgate.net A key step in this synthesis involved a Friedel-Crafts reaction. Research findings indicated that the 2-chlorobenzyl protecting group exhibited substantially greater stability in the presence of Lewis acids compared to a standard benzyl group. thieme-connect.comresearchgate.net This enhanced stability is critical in complex syntheses where specific functional groups must remain intact while other parts of the molecule undergo reactions involving strong electrophiles and Lewis acids. During the reaction, 2-chlorotoluene (B165313) was detected in the crude mixture, suggesting the cleavage of the protecting group under certain conditions. thieme-connect.com

The table below summarizes a key research finding related to the stability of the 2-chlorobenzyl group in the context of a Friedel-Crafts reaction, a prime example of an electrophilic reaction with a π-system.

Table 1: Research Findings on 2-Chlorobenzyl Group Stability in Friedel-Crafts Reaction

| Reaction Type | Reactant Moiety | Key Observation | Significance | Reference |

|---|

This stability makes the 2-chlorobenzyl group, and by extension its precursor this compound, a valuable tool in synthetic strategies that require robust protecting groups during electrophilic aromatic substitutions. The electrophilic nature of the chloroformate allows it to readily react with nucleophiles to introduce the protecting group, while the inherent stability of the resulting ether linkage to the 2-chlorobenzyl moiety ensures it withstands subsequent transformations involving π-systems.

Advanced Applications of 2 Chlorobenzyl Chloroformate in Organic Synthesis

Role as an Intermediate in Complex Molecule Construction

2-Chlorobenzyl chloroformate serves as a crucial intermediate in the synthesis of more complex organic molecules. smolecule.com Its reactive nature allows for the introduction of the 2-chlorobenzyl moiety into various molecular frameworks, facilitating the construction of intricate chemical architectures.

Synthesis of Functionalized Esters, Ethers, and Acid Chlorides

This compound is a versatile reagent for the synthesis of functionalized esters, ethers, and acid chlorides. chembk.com

Esters: The reaction of this compound with carboxylic acids can yield the corresponding 2-chlorobenzyl esters. cymitquimica.com For instance, the Negishi palladium-catalyzed acylation of benzylic zinc chlorides with ethyl chloroformate leads to the formation of phenylacetic acid ethyl esters. acs.org A kinetic study on the conversion of chlorobenzyl chlorides, including 2-chlorobenzyl chloride, to their corresponding alcohols via benzoate (B1203000) esters has been reported, highlighting the esterification step with aqueous sodium benzoate in the presence of phase transfer catalysts. researchgate.net

Ethers: While direct synthesis of ethers using this compound is less common, the related compound, 2-chlorobenzyl chloride, is widely used for the formation of benzyl (B1604629) ethers. organic-chemistry.org For example, bis(2-chlorobenzyl) ether has been synthesized and characterized. acs.org The synthesis of ethers from carbonyl compounds through reductive etherification has also been explored using iron(III) and silyl (B83357) chloride catalysts. researchgate.net

Acid Chlorides: The chloroformate group itself is a type of acid chloride. The reactivity of this compound allows it to participate in reactions typical of acid chlorides, such as reactions with amines to form carbamates. cymitquimica.com The synthesis of thiazine (B8601807) acid chlorides has been achieved using oxalyl chloride, which were then converted to esters and amides. units.it

Incorporation into Heterocyclic Scaffolds

This compound and its derivatives are valuable in the construction of heterocyclic compounds.

The 2-chlorobenzyl group can be incorporated into various heterocyclic systems. For example, 1-benzyl-5-(2-chlorophenyl)-1,2,3-triazole has been synthesized. mdpi.com

In the synthesis of functionalized 1,3-thiazine libraries, a 2-chlorophenyl group was introduced into the thiazine ring structure. units.it

The reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides precursors for (Z)-2-allylidenethiazolidin-4-ones, demonstrating the integration of complex side chains that can be derived from substituted benzyl compounds. researchgate.net

The synthesis of 2-aryl-4-hydroxy-2,3-dihydro-1H-2-benzazepine-5-carbonitriles involves the cyclization of N-aryl-N-(2-cyanomethylbenzyl)aminoacetic acid methyl esters, showcasing the use of benzyl-type structures in forming complex nitrogen-containing heterocycles. researchgate.net

The fungicide prothioconazole (B1679736) contains a 2-(2-chlorobenzyl) moiety, and its synthesis involves the intermediate 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane. google.com

Protecting Group Chemistry: The 2-Chlorobenzyl (Cbz-Cl Analogue) Protecting Group

The 2-chlorobenzyl group, introduced via this compound, serves as a valuable protecting group in organic synthesis, particularly for amines. It is an analogue of the widely used benzyloxycarbonyl (Cbz or Z) group. wikipedia.org

Introduction of the 2-Chlorobenzyloxycarbonyl (2-Cl-Cbz) Group for Amine Protection

This compound reacts with amines to introduce the 2-chlorobenzyloxycarbonyl (2-Cl-Cbz or Z(2-Cl)) protecting group. smolecule.comcymitquimica.com This carbamate (B1207046) linkage effectively masks the nucleophilicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic steps. organic-chemistry.org This protection is particularly crucial in peptide synthesis to control the sequence of amino acid coupling. masterorganicchemistry.compeptide.com For instance, in Boc-based solid-phase peptide synthesis, the ε-amino group of lysine (B10760008) is often protected with the 2-Cl-Cbz group. peptide.comcreative-peptides.com

| Reagent | Protecting Group | Abbreviation |

| This compound | 2-Chlorobenzyloxycarbonyl | 2-Cl-Cbz, Z(2-Cl) |

| Benzyl chloroformate | Benzyloxycarbonyl | Cbz, Z |

| Di-t-butyl dicarbonate | tert-Butoxycarbonyl | Boc |

| 9-Fluorenylmethyloxycarbonyl chloride | 9-Fluorenylmethyloxycarbonyl | Fmoc |

Stability Profiles of the 2-Chlorobenzyl Protecting Group under Various Conditions

The 2-Cl-Cbz group exhibits a distinct stability profile that makes it advantageous in specific synthetic strategies.

Acid Stability: A key feature of the 2-Cl-Cbz group is its enhanced stability to acidic conditions compared to the standard Cbz group. researchgate.net It shows significant resistance to the repetitive treatments with trifluoroacetic acid (TFA) used to remove the Boc group in solid-phase peptide synthesis. ug.edu.pl This allows for the selective deprotection of Boc groups while the 2-Cl-Cbz protected amine remains intact. masterorganicchemistry.compeptide.com

Base Stability: Like the parent Cbz group, the 2-Cl-Cbz group is stable to basic conditions. ug.edu.pl

Lewis Acid Stability: The 2-chlorobenzyl protecting group has been shown to have much greater stability towards Lewis acids compared to the simple benzyl group. researchgate.net

Oxidative Conditions: While specific data on 2-Cl-Cbz is limited, related p-methoxybenzyl ethers can be cleaved by single electron oxidants like DDQ, suggesting that substituted benzyl groups can have varying stability to oxidative cleavage. organic-chemistry.org

Stability Comparison of Amine Protecting Groups

| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (e.g., H₂/Pd) |

| 2-Cl-Cbz | Stable. peptide.comug.edu.pl | Stable. ug.edu.pl | Cleaved. ug.edu.pl |

| Cbz | Less stable than 2-Cl-Cbz. ug.edu.pl | Stable. ug.edu.pl | Cleaved. masterorganicchemistry.comug.edu.pl |

| Boc | Labile. masterorganicchemistry.comug.edu.pl | Stable | Stable |

| Fmoc | Stable | Labile. masterorganicchemistry.comcreative-peptides.com | Stable |

Selective Deprotection Methodologies

The removal of the 2-Cl-Cbz group can be achieved under specific conditions, allowing for selective deprotection in the presence of other protecting groups.

Hydrogenolysis: The most common method for cleaving the 2-Cl-Cbz group is catalytic hydrogenolysis, typically using palladium on charcoal (Pd/C) and a hydrogen source. masterorganicchemistry.comug.edu.pl This method is clean, as the byproducts are toluene (B28343) and carbon dioxide.

Strong Acids: Strong acids such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can also be used to remove the 2-Cl-Cbz group. peptide.comug.edu.pl This method is often employed in the final cleavage step of solid-phase peptide synthesis to deprotect all acid-labile groups simultaneously.

Orthogonal Deprotection: The differential stability of the 2-Cl-Cbz group allows for orthogonal deprotection strategies. organic-chemistry.org For example, a Boc group can be removed with TFA without affecting a 2-Cl-Cbz group, and an Fmoc group can be removed with a base, again leaving the 2-Cl-Cbz group intact. masterorganicchemistry.commasterorganicchemistry.com This orthogonality is fundamental to the synthesis of complex molecules with multiple functional groups.

| Deprotection Reagent/Condition | Protecting Groups Cleaved | Protecting Groups Stable |

| Trifluoroacetic Acid (TFA) | Boc | 2-Cl-Cbz, Fmoc |

| Piperidine | Fmoc | 2-Cl-Cbz, Boc |

| H₂/Pd | 2-Cl-Cbz, Cbz | Boc, Fmoc |

| Hydrogen Fluoride (HF) | 2-Cl-Cbz, Boc | - |

Precursor for Active Esters and Mixed Anhydrides in Peptide Synthesis and Related Amidations

This compound is a valuable reagent in the field of organic synthesis, particularly in the construction of amide bonds, which are fundamental to peptide chemistry. Its primary role in this context is to activate a carboxylic acid group, typically from an N-protected amino acid, by converting it into a more reactive intermediate. This activation is achieved through the formation of a mixed carbonic anhydride (B1165640).

The process begins with the reaction of a carboxylic acid (e.g., an N-protected amino acid) with this compound in the presence of a tertiary amine base, such as N-methylmorpholine or triethylamine (B128534), at low temperatures to minimize side reactions. The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic carbonyl carbon of the chloroformate. This nucleophilic acyl substitution reaction displaces the chloride ion, yielding a mixed carbonic anhydride. This anhydride is "mixed" because it is formed from two different carboxylic acid derivatives: the amino acid and the carbonic acid monoester.

This newly formed mixed anhydride is a highly activated species. The 2-chlorobenzyloxycarbonyl group is strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent amino acid's carbonyl carbon. This enhanced reactivity makes the carbonyl group highly susceptible to nucleophilic attack by the amino group of a second amino acid or amine. This subsequent reaction forms the desired amide (or peptide) bond, releasing 2-chlorobenzyl alcohol and carbon dioxide as byproducts.

While not an "active ester" in the traditional sense of a pre-isolated, stable ester, the mixed carbonic anhydride functions as a transient, highly reactive ester intermediate. The method is advantageous because the reagents are relatively inexpensive, the reaction proceeds quickly, and it is often possible to achieve high yields of the desired peptide product. nbinno.com The selection of the chloroformate is crucial, as its structure can influence the reaction's outcome and suppress side reactions. nbinno.comresearchgate.net The use of chloroformates like this compound is a well-established strategy in peptide synthesis, valued for its efficiency in both solution-phase and solid-phase applications. ontosight.aisielc.com

Application in the Synthesis of Pharmaceutical, Agrochemical, and Dye Intermediates

The reactivity of this compound makes it a useful intermediate in the synthesis of a variety of complex organic molecules, including those with applications in the pharmaceutical, agrochemical, and dye industries. chembk.com

In pharmaceutical chemistry, its derivatives are employed in drug development, especially for modifying compounds that contain amine groups. chembk.com A significant application is its use as a key intermediate in the synthesis of potent inhibitors of Bruton's tyrosine kinase (BTK). chemball.com BTK is an enzyme crucial for the proliferation and survival of certain cancer cells, and its inhibitors are promising therapeutic agents for treating various autoimmune diseases, inflammatory conditions, and some cancers. chemball.com The chemical properties of this compound enable the construction of molecules designed to specifically target and inhibit BTK's activity. chemball.com

Beyond pharmaceuticals, this compound is also utilized as an intermediate in the production of pesticides and dyes. chembk.com In these sectors, it serves as a building block for creating more complex functional compounds. chembk.com While specific, high-profile examples in agrochemical and dye synthesis are less frequently detailed in literature compared to its pharmaceutical applications, its role as a versatile reagent for organic synthesis is well-recognized. chembk.com

Analytical Chemistry and Characterization Techniques in 2 Chlorobenzyl Chloroformate Research

X-ray Crystallography of Derived Compounds for Solid-State Structure Confirmation

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of 2-chlorobenzyl chloroformate research, this technique is not applied to the chloroformate itself, which is a liquid at room temperature, but to stable, crystalline derivatives synthesized from it. The primary application is to confirm the covalent structure, stereochemistry, and solid-state conformation of molecules that incorporate the 2-chlorobenzyloxycarbonyl (Cbz-Cl) protecting group or other moieties derived from the parent compound.

An illustrative example of this application is found in the characterization of organometallic complexes. Research in this area has included the synthesis and structural elucidation of a palladium(II) complex, specifically cis-[PdCl2(L)], where L is the ligand N,N'-bis(2-chlorobenzyl)-ethane-1,2-diamine. This ligand was synthesized utilizing 2-chlorobenzyl chloride, a closely related precursor to this compound. The resulting crystalline palladium complex was subjected to single-crystal X-ray diffraction analysis to definitively establish its solid-state structure.

The analysis revealed a square planar geometry for the palladium(II) center. The N,N'-bis(2-chlorobenzyl)-ethane-1,2-diamine ligand was found to be N,N'-bidentate, coordinating to the palladium ion through both nitrogen atoms. The two chloride ions also coordinate to the metal center, occupying the remaining two sites of the square plane and adopting a cis configuration relative to each other. The crystallographic data provides precise measurements of bond lengths and angles within the complex, confirming the connectivity of the atoms and the spatial arrangement of the 2-chlorobenzyl groups. This detailed structural information is crucial for understanding the steric and electronic properties of the ligand and its influence on the coordination geometry of the metal complex.

Quantitative Analysis Methods

The quantitative analysis of this compound and its derivatives relies on modern chromatographic techniques, which are capable of separating the analyte from complex mixtures and providing precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-suited method for the quantitative analysis of this compound and related compounds. While specific application notes for this compound are not prevalent in publicly available literature, methods developed for structurally similar compounds, such as 2-chlorobenzyl chloride, provide a strong basis for analytical method development. These methods typically utilize a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the 2-chlorobenzyl moiety is chromophoric. For enhanced specificity and sensitivity, particularly at trace levels, HPLC can be coupled with a mass spectrometer (HPLC-MS). This allows for the selective detection of the analyte based on its mass-to-charge ratio, significantly reducing matrix interference.

The following table outlines a typical set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for related compounds sielc.com.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Newcrom R1, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Acetonitrile (MeCN) and 0.1% Phosphoric Acid in Water |

| Gradient | Isocratic (e.g., 45% MeCN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for the quantitative analysis of this compound, particularly due to the compound's volatility. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Coupling the gas chromatograph to a mass spectrometer provides highly sensitive and selective detection.

A common strategy in GC analysis involves derivatization, a process where the analyte is chemically modified to improve its chromatographic behavior or detectability. Chloroformates, including this compound, can themselves be used as derivatizing agents to enable the analysis of other classes of compounds, such as short-chain fatty acids researchgate.netrsc.org. In this approach, the target analytes are converted into their corresponding 2-chlorobenzyl esters, which are more volatile and amenable to GC analysis.

For the direct quantitative analysis of this compound, a sample would typically be dissolved in a suitable organic solvent and injected into the GC-MS system. The instrument would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions known to be characteristic of the target analyte, thereby filtering out noise from other co-eluting compounds. This approach allows for the accurate quantification of this compound at very low concentrations. The method validation would typically include assessments of linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) researchgate.net.

Computational and Theoretical Studies on 2 Chlorobenzyl Chloroformate

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and intrinsic reactivity of 2-chlorobenzyl chloroformate. These calculations could provide a wealth of information, including optimized molecular geometry, electronic properties, and vibrational frequencies.

A DFT study would typically begin with a geometry optimization to determine the most stable three-dimensional arrangement of the atoms. This would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the critical bond lengths such as C=O, C-Cl (on the chloroformate group), and C-O could be accurately determined.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the molecule's reactivity. The energy of the LUMO and its distribution would indicate the most probable sites for nucleophilic attack, which is central to the function of this compound as a protecting group. The HOMO-LUMO energy gap would provide a measure of the molecule's kinetic stability.

An electrostatic potential map could also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic regions. It is expected that a significant positive potential would be located on the carbonyl carbon of the chloroformate group, confirming its susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length (Å) | ~1.18 | Indicates a strong double bond character. |

| C-Cl Bond Length (Å) | ~1.78 | Reflects the nature of the acyl chloride bond. |

| HOMO Energy (eV) | - | Relates to the electron-donating ability. |

| LUMO Energy (eV) | - | Indicates the electron-accepting ability and site of nucleophilic attack. |

| HOMO-LUMO Gap (eV) | - | Correlates with chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of this compound and the influence of solvent on its behavior. While the chloroformate group has limited conformational flexibility, the orientation of the 2-chlorobenzyl group relative to the chloroformate moiety can vary.

MD simulations would track the atomic motions of the molecule over time, providing a dynamic picture of its conformational preferences. By analyzing the trajectory, the most populated conformations and the energy barriers between them could be identified. This is particularly relevant for understanding how the molecule might orient itself when approaching a substrate.

Furthermore, by performing simulations in different solvent environments (e.g., a polar aprotic solvent like acetonitrile (B52724) versus a nonpolar solvent like toluene), the effect of the solvent on the conformational equilibrium and the solvation shell around the reactive chloroformate group could be assessed. This would provide valuable information on how the solvent can mediate the reactivity of this compound in a chemical reaction.

Reaction Pathway Analysis and Transition State Modeling

A crucial application of computational chemistry would be the detailed analysis of the reaction pathways of this compound, for example, in its reaction with an amine to form a carbamate (B1207046). This would involve locating the transition state structure for the reaction and calculating the activation energy.

Using methods like transition state theory combined with quantum chemical calculations, the geometry of the transition state could be optimized. This would reveal the precise arrangement of the atoms at the peak of the reaction energy profile, offering a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency analysis of the transition state would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.

The calculated activation energy would provide a quantitative measure of the kinetic barrier of the reaction, allowing for a theoretical estimation of the reaction rate. By comparing the activation energies for the reaction of this compound with different nucleophiles, their relative reactivities could be predicted.

Table 2: Hypothetical Reaction Pathway Data for the Reaction of this compound with a Generic Amine (R-NH2)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Activation Energy (kcal/mol) | - | Determines the kinetic feasibility of the reaction. |

| Transition State Geometry | - | Provides a detailed picture of the reaction mechanism at the molecular level. |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be leveraged to predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as the Fukui functions or the dual descriptor, could be calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack.

These computational models would allow for a systematic investigation of how the 2-chloro substituent on the benzyl (B1604629) group influences the reactivity of the chloroformate moiety compared to the unsubstituted benzyl chloroformate or other substituted analogues. For instance, the electron-withdrawing nature of the chlorine atom would be expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

In scenarios where a substrate contains multiple nucleophilic sites, computational modeling could predict the selectivity of this compound. By calculating the activation energies for the reaction at each potential site, the most favorable reaction pathway and the major product could be predicted, providing valuable guidance for synthetic chemists.

Green Chemistry Principles and Sustainable Approaches in 2 Chlorobenzyl Chloroformate Chemistry

Design for Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. The traditional synthesis of 2-chlorobenzyl chloroformate involves the reaction of 2-chlorobenzyl alcohol with phosgene (B1210022).

Reaction: C₇H₇ClO + COCl₂ → C₈H₆Cl₂O₂ + HCl

To assess the atom economy of this reaction, the molecular weights of the reactants and the desired product are considered.

Atom Economy Calculation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 |

| Phosgene | COCl₂ | 98.92 |

| Total Reactants | 241.50 | |

| This compound | C₈H₆Cl₂O₂ | 205.04 |

| Hydrochloric acid | HCl | 36.46 |

Percent Atom Economy = (Molecular weight of desired product / Total molecular weight of reactants) x 100

Percent Atom Economy = (205.04 / 241.50) x 100 ≈ 84.9%

Utilization of Benign Solvents (e.g., Propylene Carbonate, Ionic Liquids, PEG)

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional syntheses of chloroformates often employ volatile and hazardous organic solvents. The exploration of benign solvents offers a pathway to safer and more sustainable processes.

Propylene Carbonate (PC): This is a biodegradable, non-toxic, and non-corrosive polar aprotic solvent with a high boiling point and low vapor pressure. Its properties make it a promising alternative to conventional solvents like dichloromethane (B109758) or toluene (B28343) in the synthesis of this compound. The use of PC could significantly reduce the environmental and health hazards associated with the process.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. They are characterized by their negligible vapor pressure, high thermal stability, and tunable solvent properties. ILs can act as both catalysts and solvents in various chemical reactions, including acylations. The use of ILs in the synthesis of this compound could facilitate product separation and catalyst recycling, thereby reducing waste.

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and inexpensive polymer that is available in a range of molecular weights. It has been successfully employed as a green reaction medium for various organic transformations. In the context of this compound chemistry, PEG could serve as a recyclable solvent, potentially enhancing reaction rates and simplifying work-up procedures.

Table of Benign Solvents and Their Properties:

| Solvent | Key Properties | Potential Application in this compound Chemistry |

| Propylene Carbonate | Biodegradable, non-toxic, high boiling point, low vapor pressure | Replacement for volatile organic solvents in synthesis. |

| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties | Dual role as solvent and catalyst, facilitating product separation and catalyst recycling. |

| Polyethylene Glycol | Non-toxic, biodegradable, inexpensive, recyclable | Green reaction medium, potentially acting as a phase-transfer catalyst. |

Development of Eco-Friendly Catalytic Systems (e.g., Iron Catalysts)

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and byproduct formation. While the direct synthesis of this compound from 2-chlorobenzyl alcohol and phosgene is typically non-catalytic, related acylation reactions have benefited from the development of eco-friendly catalysts.

Iron catalysts, in particular, have gained significant attention due to iron's abundance, low cost, and low toxicity compared to many other transition metals. Iron-based catalysts have been successfully employed in a variety of acylation reactions. Although specific applications to chloroformate synthesis are not widely documented, the principles can be extended. The development of an iron-based catalytic system for a non-phosgene route to this compound, for example, using a different carbonyl source, would represent a significant advancement in the green chemistry of this compound. Such a catalyst could potentially be heterogeneous, allowing for easy separation and reuse, further contributing to waste reduction.

Energy Efficiency in Synthesis and Process Design (e.g., Microwave-Assisted Synthesis)

Energy efficiency is a key consideration in green process design, aiming to reduce both the environmental footprint and the operational costs of chemical manufacturing. Traditional methods for chloroformate synthesis often rely on conventional heating, which can be energy-intensive and lead to longer reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. By directly heating the reaction mixture, microwaves can significantly reduce reaction times, increase product yields, and enhance selectivity. The application of microwave-assisted synthesis to the production of this compound could lead to a more energy-efficient process with a smaller equipment footprint.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors in terms of energy efficiency and safety. The high surface-area-to-volume ratio in flow reactors allows for better heat transfer and more precise temperature control, leading to improved reaction efficiency and reduced energy consumption. For a highly exothermic reaction like phosgenation, the enhanced safety profile of a flow process is a significant benefit.

Environmental Research and Impact Assessment of 2 Chlorobenzyl Chloroformate

Environmental Fate and Transport Studies (e.g., Hydrolysis in Aquatic Systems)

The environmental fate and transport of 2-chlorobenzyl chloroformate are largely governed by its chemical properties, particularly its susceptibility to hydrolysis. Chloroformates, as a class of compounds, are known to be reactive towards nucleophiles, with water being a primary reactant in environmental systems.

Hydrolysis in Aquatic Systems

The primary mechanism for the degradation of this compound in aquatic environments is hydrolysis. This reaction involves the cleavage of the chloroformate group by water, leading to the formation of 2-chlorobenzyl alcohol, hydrochloric acid, and carbon dioxide. The rate of this reaction is influenced by factors such as temperature, pH, and the presence of catalysts.

Studies on the solvolysis of benzyl (B1604629) chloroformate and its derivatives provide insight into the likely behavior of the 2-chloro substituted compound. The hydrolysis of benzyl chloroformates can proceed through different mechanisms, including a bimolecular pathway (addition-elimination) or a unimolecular pathway (ionization). For benzyl chloroformate itself in solvents with high nucleophilicity like water, the reaction is consistent with a rate-determining association within an association-dissociation pathway. nih.gov The presence of the chlorine atom on the benzene (B151609) ring is expected to influence the reaction rate. Electron-withdrawing groups, such as chlorine, can affect the stability of potential intermediates in the hydrolysis reaction.

The hydrolysis of chloroformates is a significant process that dictates their persistence in water. mdpi.com For instance, the hydrolysis of benzyl chloroformate in water is a relatively slow process, but it is the primary degradation pathway. framochem.com The reaction with water is not typically vigorous in cold water. noaa.gov The decomposition of benzyl chloroformate in moist air or water leads to the formation of corrosive hydrochloric acid. noaa.gov

Interactive Data Table: Hydrolysis Products of this compound

| Reactant | Primary Hydrolysis Products | Environmental Significance |

| This compound | 2-Chlorobenzyl alcohol | A potential degradation product that may have its own environmental fate and toxicity profile. |

| Hydrochloric acid | Can lead to localized acidification of the aquatic environment. | |

| Carbon dioxide | A ubiquitous gas with a role in the global carbon cycle. |

Biodegradation and Persistence in Environmental Compartments

The persistence of this compound in the environment is expected to be limited due to its reactivity, primarily through hydrolysis. However, the biodegradation of its hydrolysis product, 2-chlorobenzyl alcohol, and the parent compound itself, if it reaches microbial populations before hydrolysis, are important considerations.

Biodegradation Pathways

The biodegradation of chlorobenzene (B131634) often involves initial enzymatic steps that are similar to the degradation of toluene (B28343), suggesting that bacteria can evolve pathways to break down these synthetic contaminants. nih.govdtic.mil A common strategy in the microbial degradation of chloroaromatic compounds is the initial dioxygenation and subsequent rearomatization, leading to chlorinated catechols which can then be further metabolized. nih.gov

For benzyl chloride, a related compound, research has shown that bacteria, such as Bacillus cereus, are capable of dehalogenation, leading to the formation of benzene, which can then be further metabolized to less toxic compounds like catechol. researchgate.net It is plausible that similar enzymatic machinery could act on 2-chlorobenzyl alcohol, the primary hydrolysis product of this compound.

Persistence

Due to its rapid hydrolysis, the persistence of this compound in its original form in most environmental compartments is expected to be low. The environmental persistence will be more closely tied to the fate of its degradation products, particularly 2-chlorobenzyl alcohol. The persistence of chlorinated aromatic compounds in the environment is a concern, and their degradation can be influenced by the presence of adapted microbial communities in contaminated ecosystems. nih.gov

Emissions Control and Mitigation Strategies in Industrial and Laboratory Settings

Given the hazardous nature of this compound and its precursors like phosgene (B1210022), stringent control and mitigation strategies are essential in both industrial and laboratory settings to prevent environmental release and occupational exposure.

Industrial Emissions Control

In chemical manufacturing, emissions of volatile organic compounds (VOCs) and hazardous air pollutants (HAPs) can occur from various sources, including process vents, storage tanks, and fugitive releases. cpilink.com Effective control strategies for a reactive compound like this compound would involve a multi-faceted approach:

Process Enclosure and Venting: Conducting reactions in closed systems with dedicated vent gas treatment is a primary control measure.

Thermal Oxidation: This is a highly effective method for destroying VOCs by oxidizing them at high temperatures to less harmful products like carbon dioxide and water. cpilink.com Regenerative Thermal Oxidizers (RTOs) and catalytic oxidizers are common technologies used for this purpose. thecmmgroup.comcondorchem.com

Scrubbing: Wet scrubbers can be used to remove acid gases like hydrogen chloride, which is a byproduct of hydrolysis, from exhaust streams. condorchem.com

Activated Carbon Adsorption: This can be effective for capturing VOCs from air streams, which can then be desorbed and either recovered or destroyed. condorchem.com

Laboratory Mitigation Strategies

In a laboratory setting, the focus is on safe handling and containment to prevent releases. Key mitigation strategies include:

Fume Hoods: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors. harvard.eduumdearborn.edulsuhsc.eduwashington.edu

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., Viton over Butyl), safety goggles, and a lab coat, is crucial to prevent skin and eye contact. harvard.eduwashington.edu

Spill Management: Having a spill kit readily available with absorbent materials and appropriate neutralizing agents is essential. umdearborn.edulaballey.com In case of a spill, the area should be evacuated, and cleanup should be performed by trained personnel with appropriate respiratory protection. laballey.com

Waste Disposal: All waste containing this compound must be collected in sealed, properly labeled containers and disposed of as hazardous waste according to institutional and regulatory guidelines. lsuhsc.edu

Storage: The compound should be stored in a cool, dry, well-ventilated area away from incompatible materials such as bases, reactive metals, and oxidizing agents. lsuhsc.edu Containers should be kept tightly sealed to prevent hydrolysis from atmospheric moisture. washington.edu

Interactive Data Table: Emission Control and Mitigation

| Setting | Strategy | Description |

| Industrial | Process Enclosure | Minimizes fugitive emissions by containing the chemical within the manufacturing equipment. |

| Thermal Oxidation | High-temperature destruction of volatile organic compounds in exhaust streams. cpilink.comthecmmgroup.com | |

| Wet Scrubbing | Removal of acid gases and other water-soluble contaminants from air emissions. condorchem.com | |

| Laboratory | Fume Hood Use | Provides primary containment and ventilation to protect laboratory personnel and the immediate environment. harvard.edulsuhsc.edu |

| Spill Kits | Enables rapid and safe cleanup of accidental releases. umdearborn.edulaballey.com | |

| Proper Waste Segregation | Ensures that hazardous waste is handled and disposed of in an environmentally responsible manner. lsuhsc.edu |

Emerging Research Directions and Future Perspectives in 2 Chlorobenzyl Chloroformate Chemistry

Exploration of Novel Reactivity Patterns and Applications

The primary application of 2-chlorobenzyl chloroformate in organic synthesis is as a reagent for adding a protecting group to various functional groups, such as amines and alcohols. smolecule.com This reaction involves a nucleophilic attack on the carbonyl carbon of the chloroformate, which displaces the chloride and forms a stable carbamate (B1207046) or carbonate ester, respectively. smolecule.comwikipedia.org This protection strategy is crucial in multi-step syntheses, allowing chemists to perform reactions on other parts of a molecule without affecting the protected site.

Beyond its established role, research is exploring new applications. A significant emerging area is its potential use as a Bruton's tyrosine kinase (BTK) inhibitor, which could have implications for the prevention and treatment of diseases associated with this enzyme. chemicalbook.com This highlights a shift from its traditional use as a simple protecting group reagent to a key building block in the synthesis of pharmacologically active compounds. The reactivity of the chloroformate group allows for its covalent attachment to target molecules, a principle that is fundamental in the design of specific enzyme inhibitors.

Further research is likely to focus on expanding the scope of its reactions with a wider range of nucleophiles and developing novel deprotection strategies that offer greater selectivity and milder conditions.

| Property | Data | Source(s) |

| CAS Number | 39545-31-8 | scbt.comguidechem.com |

| Molecular Formula | C₈H₆Cl₂O₂ | scbt.comguidechem.com |

| Molecular Weight | 205.04 g/mol | scbt.com |

| Appearance | Colorless Liquid | smolecule.com |

| Primary Use | Reagent for introducing protecting groups | smolecule.comwikipedia.org |

| Emerging Application | Potential BTK Inhibitor | chemicalbook.com |

Integration with Automated Synthesis and Robotics

The field of chemical synthesis is undergoing a significant transformation with the advent of automation and robotics. researchgate.netsciencedaily.com Automated systems, often controlled by artificial intelligence and machine learning algorithms, can perform complex multi-step syntheses with high speed, precision, and reproducibility, operating 24/7 with minimal human intervention. sciencedaily.comyoutube.com These platforms typically consist of modules for handling reagents, performing reactions under controlled conditions (e.g., in flow reactors), and purifying/analyzing the products in real-time. sciencedaily.comnih.gov

While specific research detailing the use of this compound in these systems is not yet widespread, its integration is a promising future direction. Reagents like 2-CBC are ideal candidates for incorporation into automated workflows, such as those offered by Synple Chem, which utilize pre-filled reagent cartridges for common reactions like amide formation and the introduction of protecting groups (e.g., Boc, Cbz). sigmaaldrich.comsynplechem.com

The integration of this compound into an automated platform could proceed as follows:

Reagent Cartridge: A solution of 2-CBC in a suitable solvent would be loaded into a sealed, pre-filled cartridge.

Automated Protocol: A user would select a protocol, for instance, the "N-protection of a primary amine."

Execution: The robotic system would automatically dispense the required amounts of the amine substrate and the 2-CBC solution into a reaction vessel or flow reactor.

Workup and Purification: Upon completion, the system would perform an automated workup and purification, for example, using solid-phase extraction, to isolate the pure, protected product.

This approach would significantly accelerate the synthesis of compound libraries for drug discovery and materials science, where the 2-chlorobenzyl group could be used to systematically modify a series of molecules for structure-activity relationship studies. researchgate.netnih.gov

Potential in Materials Science and Polymer Chemistry

The application of chlorinated compounds and chloroformates is well-established in polymer and materials science. nih.gov For example, chloroformates are used as reagents in the preparation of co-polycarbonates, and chlorinated monomers like vinylbenzyl chloride are employed to create functional polymers that can be modified post-polymerization. google.comresearchgate.net

Based on its chemical structure, this compound possesses significant, albeit largely unexplored, potential in this field. Its dual reactivity—the highly reactive chloroformate group and the modifiable chlorobenzyl group—makes it a versatile building block for new materials.

Potential applications include: